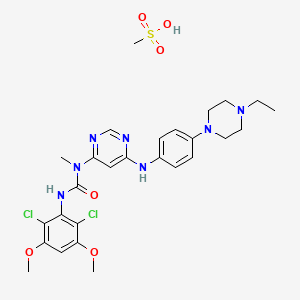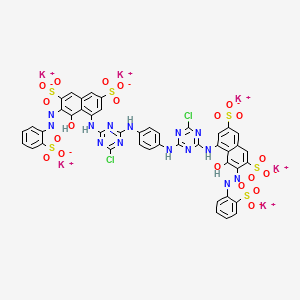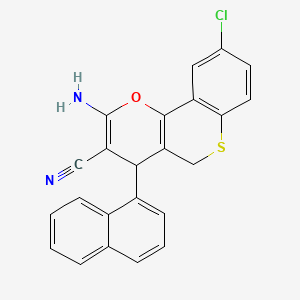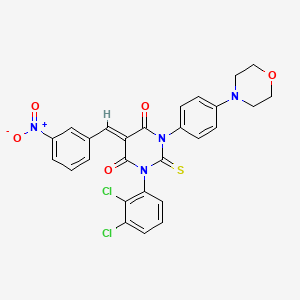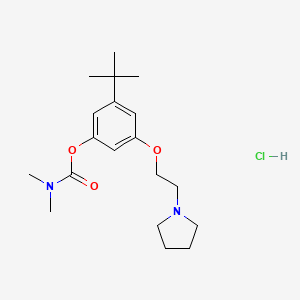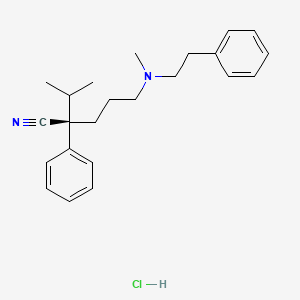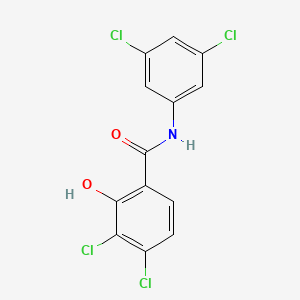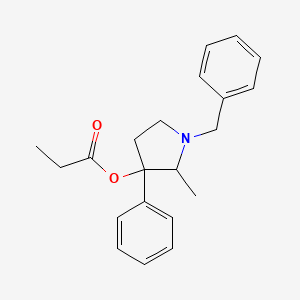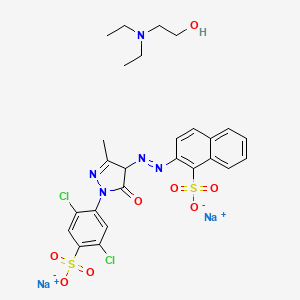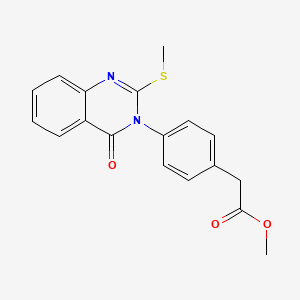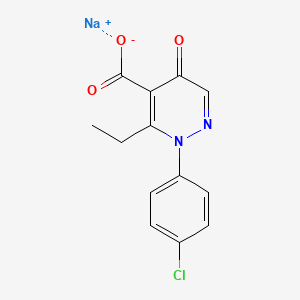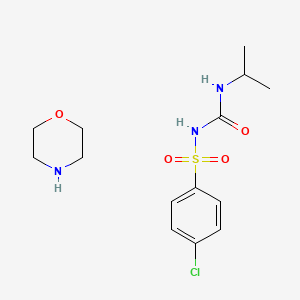
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is a chemical compound with the molecular formula C10H13ClN2O3S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a morpholine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine to form the intermediate 1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)sulfonyl-3-methylurea: This compound has a similar structure but lacks the morpholine ring, which may affect its chemical properties and biological activities.
1-(4-Chlorophenyl)sulfonyl-3-ethylurea:
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylthiourea: This compound contains a thiourea group instead of a urea group, which can influence its chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
113712-91-7 |
|---|---|
Molekularformel |
C14H22ClN3O4S |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine |
InChI |
InChI=1S/C10H13ClN2O3S.C4H9NO/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;1-3-6-4-2-5-1/h3-7H,1-2H3,(H2,12,13,14);5H,1-4H2 |
InChI-Schlüssel |
DYOCSQKYOSIXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


